molecular formula C11H21NO3 B1405061 tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate CAS No. 1785161-69-4

tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate

Cat. No.: B1405061
CAS No.: 1785161-69-4
M. Wt: 215.29 g/mol
InChI Key: FCTUHRCTKMXYGY-UHFFFAOYSA-N
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Description

tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate: is a chemical compound with the molecular formula C11H21NO3. It is commonly used in organic synthesis and serves as a building block for various chemical reactions. This compound is known for its stability and reactivity, making it valuable in both academic and industrial research.

Mechanism of Action

Target of Action

Related compounds have been shown to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .

Mode of Action

It is known that related compounds selectively enhance slow inactivation of voltage-gated sodium channels . This suggests that tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate may interact with its targets in a similar manner, leading to changes in cellular activity.

Biochemical Pathways

The regulation of crmp2 suggests potential involvement in neuronal signaling pathways

Pharmacokinetics

The compound’s molecular weight of 11715 suggests that it may have favorable absorption and distribution characteristics.

Result of Action

The regulation of voltage-gated sodium channels and crmp2 suggests potential effects on neuronal signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aldehyde or ketone under controlled conditions. One common method includes the use of tert-butyl carbamate and an isopropyl-substituted aldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate is used as a protecting group in organic synthesis, particularly for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model substrate for various biochemical assays .

Medicine: this compound is explored for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It is also employed in the development of agrochemicals and polymers .

Comparison with Similar Compounds

    tert-butyl carbamate: Used as a protecting group for amines in organic synthesis.

    tert-butyl N-(benzyloxy)carbamate: Utilized in the synthesis of N-Boc-protected anilines.

    tert-butyl 3-bromopropylcarbamate: Employed in the synthesis of benzydamine analogs

Uniqueness: tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate is unique due to its specific structure, which allows for selective reactions and applications in various fields. Its stability and reactivity make it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(2-formyl-3-methylbutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8(2)9(7-13)6-12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTUHRCTKMXYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)OC(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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